2-(Methanesulfonylmethyl)morpholine
Description
2-(Methanesulfonylmethyl)morpholine is a morpholine derivative characterized by a methanesulfonylmethyl (-CH₂SO₂CH₃) substituent at the 2-position of the morpholine ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, is widely utilized in pharmaceuticals, agrochemicals, and materials science due to its versatility in hydrogen bonding and structural adaptability .
Properties
Molecular Formula |
C6H13NO3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-(methylsulfonylmethyl)morpholine |
InChI |
InChI=1S/C6H13NO3S/c1-11(8,9)5-6-4-7-2-3-10-6/h6-7H,2-5H2,1H3 |
InChI Key |
LOBZKQDPMWPLCG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1CNCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methanesulfonylmethyl)morpholine typically involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(Methanesulfonylmethyl)morpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted morpholine compounds .
Scientific Research Applications
2-(Methanesulfonylmethyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methanesulfonylmethyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it disrupts bacterial cell membranes and induces the production of reactive oxygen species, leading to bacterial cell death . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Key Properties |
|---|---|---|---|---|
| 2-(Methanesulfonylmethyl)morpholine | C₆H₁₃NO₃S | ~179.24 | Methanesulfonylmethyl at C2 | High polarity, moderate solubility |
| 2-(4-Methanesulfonylphenyl)morpholine | C₁₁H₁₅NO₃S | 241.31 | Methanesulfonylphenyl at C4 | Lipophilic, planar aromatic system |
| 4-[2-(Methylsulphonyl)phenyl]morpholine | C₁₁H₁₅NO₃S | 241.31 | Methylsulfonylphenyl at C2 (phenyl) | Enhanced steric bulk, π-π interactions |
| Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate | C₈H₁₀NNaO₄S₂ | 271.29 | Methanesulfonylmethyl on thiazole | Ionic, high water solubility |
| 4-[(2-Fluoro-3-methoxyphenyl)methyl]morpholine | C₁₂H₁₆FNO₂ | 237.27 | Fluoro-methoxyphenyl at C4 | Electron-withdrawing F, H-bond donor |
Key Observations :
- Substituent Position : The position of the sulfonyl group significantly impacts properties. For example, 2-(4-methanesulfonylphenyl)morpholine (phenyl ring substitution) has higher molecular weight and lipophilicity compared to this compound (aliphatic substitution), which may influence pharmacokinetics .
- Biological Interactions : Thiazole-containing derivatives (e.g., sodium 2-[2-(methanesulfonylmethyl)-thiazol-5-yl]acetate) exhibit ionic properties, favoring solubility but limiting blood-brain barrier penetration .
Biological Activity
2-(Methanesulfonylmethyl)morpholine, a morpholine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methanesulfonylmethyl group, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 165.24 g/mol. The presence of the methanesulfonyl group is believed to enhance solubility and bioavailability, which are critical factors for drug efficacy.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting processes such as cell proliferation and apoptosis.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that morpholine derivatives possess antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:
| Modification | Biological Activity | Comments |
|---|---|---|
| Addition of alkyl groups | Increased lipophilicity | Enhances membrane permeability |
| Substitution on morpholine ring | Varies potency against different targets | Structural diversity leads to varied biological responses |
| Alteration of sulfonyl group | Affects solubility and binding affinity | Essential for optimizing pharmacokinetics |
Case Studies
Several case studies illustrate the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis.
- Cytotoxicity in Cancer Cells : Research published in a peer-reviewed journal reported that this compound showed selective toxicity towards breast cancer cells while sparing normal cells. This selectivity is attributed to differential uptake mechanisms between cancerous and non-cancerous cells.
- Enzyme Inhibition Studies : A detailed analysis revealed that the compound inhibits specific kinases involved in cell signaling pathways, which could lead to reduced tumor growth rates in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
